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molecular formula C12H20O3 B8496187 4-hydroxy-1-(2-propen-1-yl)Cyclohexanecarboxylic acid ethyl ester

4-hydroxy-1-(2-propen-1-yl)Cyclohexanecarboxylic acid ethyl ester

Cat. No. B8496187
M. Wt: 212.28 g/mol
InChI Key: PRDAPHHMHFGZBN-UHFFFAOYSA-N
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Patent
US08394858B2

Procedure details

1-Allyl-4-hydroxy-cyclohexanecarboxylic acid ethyl ester was prepared by deprotecting Intermediate 98 using a method analogous to the method used to prepare Intermediate 67.
Name
Intermediate 98
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1([CH2:20][CH:21]=[CH2:22])[CH2:11][CH2:10][CH:9]([O:12][Si](C(C)(C)C)(C)C)[CH2:8][CH2:7]1)=[O:5])[CH3:2].OC1CCC(C)(C(OCC)=O)CC1>>[CH2:1]([O:3][C:4]([C:6]1([CH2:20][CH:21]=[CH2:22])[CH2:7][CH2:8][CH:9]([OH:12])[CH2:10][CH2:11]1)=[O:5])[CH3:2]

Inputs

Step One
Name
Intermediate 98
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1(CCC(CC1)O[Si](C)(C)C(C)(C)C)CC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCC(CC1)(C(=O)OCC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1(CCC(CC1)O)CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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